![molecular formula C10H11F B13702749 1-Cyclopropyl-3-fluoro-5-methylbenzene](/img/structure/B13702749.png)
1-Cyclopropyl-3-fluoro-5-methylbenzene
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Overview
Description
1-Cyclopropyl-3-fluoro-5-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by reduction and halogenation steps . The reaction conditions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Halogenation: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Sulfonation: Fuming sulfuric acid (H2SO4) or sulfur trioxide (SO3).
Major Products:
Halogenated Derivatives: Such as 1-Cyclopropyl-3-fluoro-5-bromomethylbenzene.
Nitrated Derivatives: Such as 1-Cyclopropyl-3-fluoro-5-nitromethylbenzene.
Scientific Research Applications
1-Cyclopropyl-3-fluoro-5-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-fluoro-5-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, influencing the reactivity and stability of the benzene ring. The presence of the cyclopropyl group and fluorine atom can modulate the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 1-Cyclopropyl-3-chloro-5-methylbenzene
- 1-Cyclopropyl-3-bromo-5-methylbenzene
- 1-Cyclopropyl-3-iodo-5-methylbenzene
Comparison: 1-Cyclopropyl-3-fluoro-5-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated derivatives. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C10H11F |
---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-cyclopropyl-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8H,2-3H2,1H3 |
InChI Key |
XCDMWUPLUCNKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CC2 |
Origin of Product |
United States |
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